![molecular formula C8H12N2O B040836 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one CAS No. 111197-34-3](/img/structure/B40836.png)
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, also known as DMDO, is a bicyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. DMDO is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is based on its ability to act as an oxidizing agent. This compound can accept electrons from a substrate, resulting in the formation of a radical cation intermediate. This intermediate can then undergo further reactions, such as rearrangement or elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential anticancer agent. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its versatility. It can be synthesized using various methods and can be used as an oxidizing agent in various reactions. This compound is also cost-effective and produces high yields of the desired product. However, one of the limitations of this compound is its potential toxicity. This compound can be hazardous if not handled properly, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. One potential direction is the development of new synthetic methods for this compound. Another potential direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of new applications for this compound in various fields, including medicine and materials science. Additionally, the study of the toxicity of this compound could lead to the development of safer methods for handling this compound.
Conclusion
In conclusion, this compound is a versatile compound that has gained attention in the scientific community due to its unique structure and potential applications. This compound can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to working with this compound, there are many potential future directions for the study of this compound.
Métodos De Síntesis
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using several methods, including the oxidation of 1,5-dimethylpiperazine with Oxone, the oxidation of 1,5-dimethylpiperazine with potassium permanganate, and the oxidation of 1,5-dimethylpiperazine with hydrogen peroxide. The most commonly used method for synthesizing this compound is the oxidation of 1,5-dimethylpiperazine with Oxone. This method is cost-effective, efficient, and produces high yields of this compound.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as an oxidizing agent in various reactions, including the oxidation of alcohols, alkenes, and sulfides. This compound has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
Propiedades
Número CAS |
111197-34-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5,6-dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one |
InChI |
InChI=1S/C8H12N2O/c1-6-8(2)5-7(11)10(8)4-3-9-6/h3-5H2,1-2H3 |
Clave InChI |
ZBAWSGPEYPYMHH-UHFFFAOYSA-N |
SMILES |
CC1=NCCN2C1(CC2=O)C |
SMILES canónico |
CC1=NCCN2C1(CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



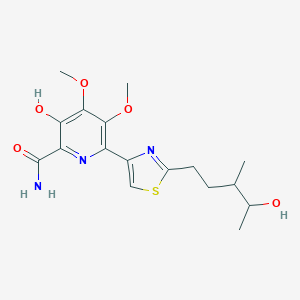
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
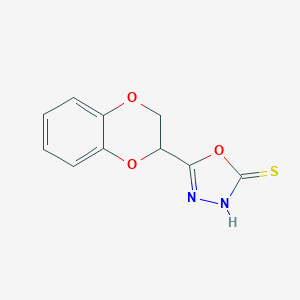
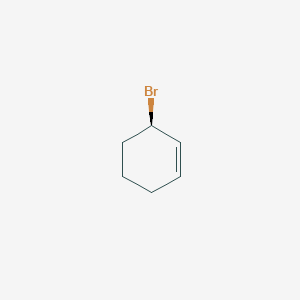
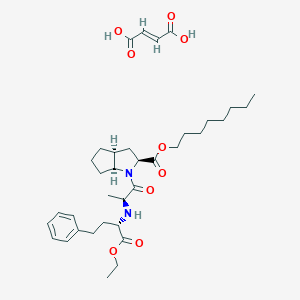

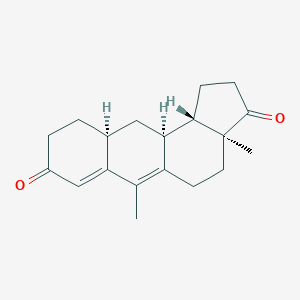
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

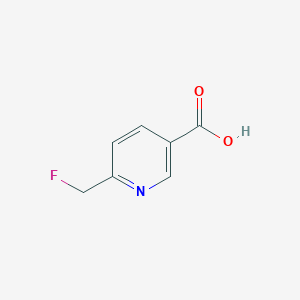
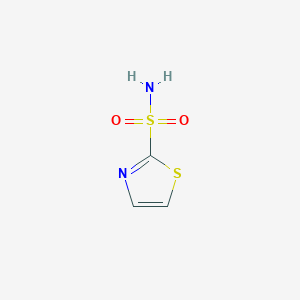


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)